molecular formula C17H21F3N4O3S B2800681 3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1105248-45-0

3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2800681
CAS No.: 1105248-45-0
M. Wt: 418.44
InChI Key: ZCOCNHNEDIILCC-UHFFFAOYSA-N
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Description

3-(1-Methanesulfonylpiperidin-4-yl)-4-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound with a unique structure that combines several functional groups

Mechanism of Action

Target of Action

It’s known that many 1,2,4-triazole derivatives have been found to interact with various enzymes and receptors in the body . The specific target can vary depending on the exact structure of the compound and its functional groups.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It’s known that 1,2,4-triazole derivatives often exert their effects by binding to their target proteins and modulating their activity .

Biochemical Pathways

1,2,4-triazole derivatives have been found to affect a variety of biochemical pathways depending on their specific targets .

Result of Action

Some 1,2,4-triazole derivatives have been found to possess antimicrobial activities . The specific effects would depend on the compound’s targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using methanesulfonyl chloride under basic conditions.

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable precursor.

    Introduction of the Trifluoromethylphenyl Group: This step involves the alkylation of the triazole ring with a trifluoromethylphenyl derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methanesulfonylpiperidin-4-yl)-4-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional group being targeted, but may include the use of strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can yield thiols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

    Biological Research: The compound can be used as a tool for studying biological processes, particularly those involving the functional groups present in its structure.

    Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, such as catalysis or as a precursor for other chemicals.

Comparison with Similar Compounds

Similar Compounds

  • **3-(1-Methanesulfonylpiperidin-4-yl)-4-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with other compounds that have similar functional groups or structural features, such as:

      Piperidine derivatives: Compounds with a piperidine ring and similar substituents.

      Triazole derivatives: Compounds with a triazole ring and similar substituents.

      Sulfonyl compounds: Compounds with a sulfonyl group and similar substituents.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific reactivity and stability. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-methyl-5-(1-methylsulfonylpiperidin-4-yl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N4O3S/c1-22-15(13-6-8-23(9-7-13)28(2,26)27)21-24(16(22)25)11-12-4-3-5-14(10-12)17(18,19)20/h3-5,10,13H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOCNHNEDIILCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC2=CC(=CC=C2)C(F)(F)F)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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